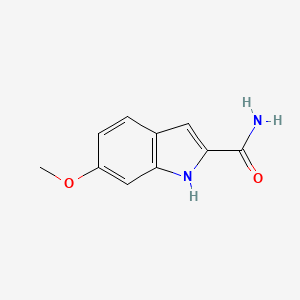

6-甲氧基-1H-吲哚-2-甲酰胺

描述

“6-methoxy-1H-indole-2-carboxamide” is a compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 . It is also known as “N-methoxy-N-methyl-1H-indole-2-carboxamide” and "N-(Methoxymethyl)-1H-indole-2-carboxamide" .

Synthesis Analysis

While specific synthesis methods for “6-methoxy-1H-indole-2-carboxamide” were not found, indole carboxamides can be synthesized using 1H-indole-2-carboxylic acid as a starting material . The carboxyl group is typically activated using EDCI and connected to amines for conversion to amides .

Molecular Structure Analysis

The molecular structure of “6-methoxy-1H-indole-2-carboxamide” consists of an indole ring with a methoxy group at the 6th position and a carboxamide group at the 2nd position .

Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers due to their unique inhibitory properties . They have been found to inhibit a variety of enzymes and proteins, which in many cases, inhibits their activity .

Physical And Chemical Properties Analysis

“6-methoxy-1H-indole-2-carboxamide” is a solid at room temperature . It has a predicted boiling point of 426.7±18.0 °C and a predicted density of 1.248±0.06 g/cm3 . Its pKa is predicted to be 14.96±0.30 .

科学研究应用

耦合和合成技术

Rh(III)-催化选择性耦合: 郑、张和崔(2014年)在《有机化学快报》中进行的研究描述了Rh(III)-催化的N-甲氧基-1H-吲哚-1-甲酰胺和芳基硼酸的选择性耦合。该方法以其温和高效的方式形成多样化产物并具有选择性的C-C和C-C/C-N键形成而备受关注,为C-H活化和亲电加成机制提供了见解 (Zheng, Zhang, & Cui, 2014)。

钯催化的杂环化合物: Hussain等人(2019年)在《有机化学快报》中展示了一项关于钯催化的C-H活化和随后的环化反应,涉及[60]富勒烯和N-甲氧基-1H-吲哚-1-甲酰胺。这个过程高效地合成了C60-融合的3,4-二氢嘧啶并[1,6-a]吲哚-1(2H)-酮,具有显著的官能团耐受性 (Hussain, Chen, Yang, & Wang, 2019)。

抗癌研究

- N-(呋喃-2-基甲基)-1H-吲哚-3-甲酰胺衍生物: 张等人(2017年),在《中国大学化学研究》中讨论了N-(呋喃-2-基甲基)-1H-吲哚-3-甲酰胺衍生物的合成,作为针对表皮生长因子受体(EGFR)的新型吲哚骨架,用于抗癌应用。这些化合物对各种癌细胞系表现出强大的抗癌活性 (Zhang, Deng, Wu, Meng, Liu, Chen, Zhao, & Hu, 2017)。

化学合成和优化

- 美拉德反应优化: Goh等人(2015年)利用美拉德反应合成了各种6-甲氧基四氢-β-咔啉衍生物。他们优化了合成反应条件,为高产率生产这些化合物提供了宝贵的见解 (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015)。

生物活性研究

- 抗过敏潜力: Unangst等人(1989年)对一系列吲哚甲酰胺四唑化合物进行了研究,包括与6-甲氧基-1H-吲哚-2-甲酰胺相关的化合物,用于其抗过敏潜力。这些化合物表现出对嗜碱性白细胞组织中组胺释放的强效抑制,暗示在抗过敏治疗中可能有潜在应用 (Unangst, Connor, Stabler, Weikert, Carethers, Kennedy, Thueson, Chestnut, Adolphson, & Conroy, 1989)。

安全和危害

未来方向

属性

IUPAC Name |

6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-7-3-2-6-4-9(10(11)13)12-8(6)5-7/h2-5,12H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNJWIQUKHASFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-1H-indole-2-carboxamide | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-carboxamide](/img/structure/B2463900.png)

![4-[(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methylpyridine](/img/structure/B2463903.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B2463906.png)

![N-(2-fluorophenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2463910.png)

![Methyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2463912.png)

![2-Cyclopentylsulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide](/img/structure/B2463917.png)

![Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2463921.png)

![Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2463922.png)